molecular formula C22H32O3 B1263513 sinulodurin B

sinulodurin B

Cat. No.: B1263513
M. Wt: 344.5 g/mol
InChI Key: ALKQOCXLHHKOJQ-CPDLSWESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sinulodurin B is a diterpene compound first isolated from the soft coral Sinularia dura in 2008 . Structurally, it belongs to the cembranoid family, characterized by a 14-membered macrocyclic ring system. This compound has demonstrated significant antiproliferative and anti-invasive activities in preclinical studies. Specifically, it inhibits the proliferation of highly malignant +SA mammary epithelial cells with an IC50 range of 20–30 μM and disrupts the invasiveness of metastatic prostate cancer PC-3M-CT+ cells in spheroid disaggregation assays . These properties position it as a promising candidate for anticancer drug development.

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

[(2S)-2-[(1S,4R,4aS)-4-methyl-7-methylidene-2,3,4,4a,5,6-hexahydro-1H-naphthalen-1-yl]-6-methyl-4-oxohept-5-en-3-yl] acetate

InChI

InChI=1S/C22H32O3/c1-13(2)11-21(24)22(25-17(6)23)16(5)19-10-8-15(4)18-9-7-14(3)12-20(18)19/h11-12,15-16,18-19,22H,3,7-10H2,1-2,4-6H3/t15-,16+,18+,19+,22?/m1/s1

InChI Key

ALKQOCXLHHKOJQ-CPDLSWESSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C2=CC(=C)CC[C@@H]12)[C@H](C)C(C(=O)C=C(C)C)OC(=O)C

Canonical SMILES

CC1CCC(C2=CC(=C)CCC12)C(C)C(C(=O)C=C(C)C)OC(=O)C

Synonyms

sinulodurin B

Origin of Product

United States

Comparison with Similar Compounds

Sinuflexolide (6)

  • Source : Sinularia flexibilis .
  • Structure: A cembranoid diterpene with a furanone moiety.
  • Activity : Exhibits cytotoxicity against A549 (lung), HT-29 (colon), KB (oral), and P-388 (leukemia) cell lines .
  • Key Difference : Unlike this compound, sinuflexolide lacks significant anti-invasive activity but shows broader cytotoxicity across cell types .

Dihydrosinuflexolide (7)

  • Source : Sinularia flexibilis .
  • Structure : Hydrogenated derivative of sinuflexolide.
  • Activity : Selective growth inhibition against P-388 leukemia cells .
  • Key Difference : Reduced potency compared to this compound in antiproliferative assays .

12-Hydroxy Sulphurenic Acid-10-ene (25)

  • Source : Unspecified Sinularia species.
  • Structure : A sulfur-containing diterpene.
  • Activity : Superior binding energy (-11.73 kcal/mol) to CDK1 catalytic site Lys33 and potent cytotoxicity (IC50 = 2.13–5.67 μg/mL against HepG-2, MCF-7, and Caco-2 cells) .
  • Key Difference : Higher CDK1 affinity and lower IC50 values compared to this compound (-9.83 kcal/mol; IC50 = 20–30 μM) .

Numersterol A (13)

  • Source : Unspecified Sinularia species.
  • Structure : Oxygenated sterol.
  • Activity : Binds CDK1 via hydrogen bonds with Asp86 (-10.38 kcal/mol) and inhibits cancer cell proliferation .
  • Key Difference : Steroidal backbone contrasts with this compound’s diterpene structure, leading to distinct interaction patterns with CDK1 .

Comparative Data Tables

Table 1: Binding Energies to CDK1 Catalytic Site

Compound Binding Energy (kcal/mol) Key Interactions
This compound (5) -9.83 Hydrophobic with Phe80
Sinuflexolide (6) -9.23 Hydrophobic with Phe80
12-Hydroxy-10-ene (25) -11.73 Hydrogen bond with Lys33
Numersterol A (13) -10.38 Hydrogen bonds with Asp86
Dihydroxy-tocopherol (17) -11.39 Multiple hydrophobic contacts

Source:

Table 2: Antiproliferative Activity Across Cell Lines

Compound IC50 (μM or μg/mL) Cell Lines Tested
This compound (5) 20–30 μM +SA mammary, PC-3M-CT+
12-Hydroxy-10-ene (25) 2.13–5.67 μg/mL HepG-2, MCF-7, Caco-2
Gorgosterol (23) 4.5–6.1 μg/mL MCF-7, Caco-2
Sarcophine (24) 3.8–7.2 μg/mL MCF-7, Caco-2

Sources:

Mechanistic Insights

  • CDK1 Inhibition : this compound interacts with CDK1’s Phe80 via hydrophobic interactions, whereas analogs like 12-hydroxy-10-ene target the catalytic Lys33 residue, explaining their higher binding affinities .
  • Anti-Invasive Activity: Unique to this compound among cembranoids, this activity is linked to its disruption of cancer cell adhesion mechanisms .
  • Structural Determinants : The macrocyclic diterpene scaffold of this compound allows moderate binding to CDK1, but oxygenation patterns in analogs like dihydroxy-tocopherol enhance affinity .

Q & A

Q. What spectroscopic methods are commonly employed to elucidate the structure of sinulodurin B?

this compound's structural determination relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key signals in the NMR spectrum, such as those for diterpene backbones and functional groups (e.g., hydroxyl or ester moieties), are compared to related metabolites to confirm stereochemistry and substituent positions. For example, the presence of specific proton coupling patterns and carbon chemical shifts in this compound’s NMR data distinguishes it from structurally similar compounds like sinulodurin A .

Q. Which in vitro models are used to assess the antiproliferative activity of this compound?

The compound’s antiproliferative activity is typically evaluated using highly malignant +SA mammary epithelial cells, with IC50 values reported in the range of 20–30 µM. Anti-invasive properties are tested in metastatic prostate cancer PC-3M-CT+ cells via the spheroid disaggregation assay, which quantifies disruption of cell-cell adhesion under controlled conditions .

Q. How is this compound isolated from its natural source, Sinularia dura soft coral?

Isolation involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography and HPLC. Fractionation guided by bioactivity assays ensures the enrichment of target compounds. Structural confirmation is achieved through spectroscopic comparison with known diterpenes .

Advanced Research Questions

Q. What experimental strategies can validate this compound’s molecular interactions with CDK1?

Molecular docking studies (e.g., using AutoDock Vina) reveal binding interactions between this compound and CDK1 residues such as Phe80 and Asp86. Experimental validation requires:

  • In vitro kinase assays to measure CDK1 inhibition.
  • Site-directed mutagenesis of key residues (e.g., Phe80Ala) to assess binding dependency.
  • Cellular assays (e.g., flow cytometry) to correlate CDK1 inhibition with cell cycle arrest in cancer models .

Q. How can researchers resolve discrepancies in reported IC50 values across studies?

Variability may arise from differences in cell line passage numbers, assay conditions (e.g., serum concentration), or compound purity. Mitigation strategies include:

  • Standardizing protocols (e.g., using ATCC-certified cell lines).
  • Dose-response validation with internal controls (e.g., doxorubicin).
  • Purity verification via HPLC-UV or LC-MS prior to assays .

Q. What computational approaches predict this compound’s pharmacokinetic properties for in vivo translation?

Tools like SwissADME or pkCSM analyze logP, solubility, and cytochrome P450 interactions. For example, this compound’s ester groups may influence bioavailability, necessitating prodrug modification or nanoparticle encapsulation to enhance stability. Preclinical pharmacokinetic studies in rodents should measure plasma half-life and tissue distribution .

Q. How can researchers ensure reproducibility in isolating this compound?

Detailed documentation of chromatographic conditions (e.g., mobile phase gradients, column temperatures) and spectroscopic parameters (e.g., NMR acquisition times) is critical. Adherence to guidelines for experimental reporting, such as those in the Beilstein Journal of Organic Chemistry, ensures transparency. Cross-laboratory validation using shared reference samples further enhances reproducibility .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) calculate IC50 values. For anti-invasive assays, ANOVA with post-hoc tests (e.g., Tukey’s) compares spheroid disaggregation across treatment groups. Replicate experiments (n ≥ 3) and outlier removal protocols (e.g., Grubbs’ test) improve reliability .

Q. How should contradictory findings in binding affinity studies be addressed?

Contradictions may stem from force field differences in docking software or solvent effects in vitro. Resolve by:

  • Consensus docking using multiple algorithms (e.g., Glide, GOLD).
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Comparative analysis of crystal structures (if available) to validate predicted interactions .

Experimental Design Frameworks

Q. Which frameworks guide hypothesis formulation for this compound’s mechanism of action?

The PICO framework (Population: cancer cells; Intervention: this compound; Comparison: untreated controls; Outcome: apoptosis/cycle arrest) structures mechanistic studies. For translational research, FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with clinical needs, such as overcoming chemotherapy resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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